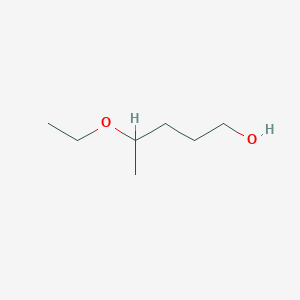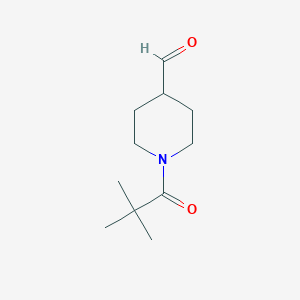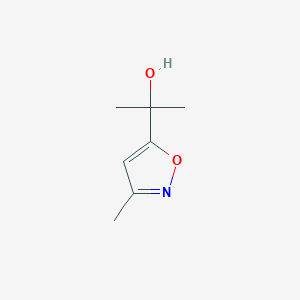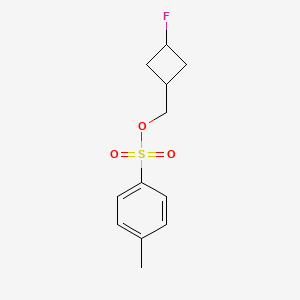
4-Ethoxypentan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxypentan-1-OL is an organic compound with the molecular formula C7H16O2. It is a colorless liquid that is used in various chemical processes and applications. The compound is characterized by the presence of an ethoxy group attached to the fourth carbon of a pentanol chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Ethoxypentan-1-OL can be synthesized through the reaction of 4-penten-1-ol with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ether bond.
Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors where the reactants are mixed and heated under controlled conditions. This method ensures a consistent yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-ethoxypentanal or 4-ethoxypentanoic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated compounds.
Aplicaciones Científicas De Investigación
4-Ethoxypentan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethoxypentan-1-OL involves its interaction with various molecular targets. It can act as a substrate for enzymatic reactions, leading to the formation of different metabolites. The pathways involved include oxidation-reduction reactions and substitution processes, which are facilitated by specific enzymes and catalysts.
Comparación Con Compuestos Similares
4-Penten-1-ol: Similar structure but lacks the ethoxy group.
4-Methylpentan-1-ol: Contains a methyl group instead of an ethoxy group.
1,5-Pentanediol: Contains two hydroxyl groups instead of an ethoxy group.
Uniqueness: 4-Ethoxypentan-1-OL is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
121519-74-2 |
|---|---|
Fórmula molecular |
C7H16O2 |
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
4-ethoxypentan-1-ol |
InChI |
InChI=1S/C7H16O2/c1-3-9-7(2)5-4-6-8/h7-8H,3-6H2,1-2H3 |
Clave InChI |
GHMIQQBKYGPXLQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1-(4-Bromophenyl)cyclopropyl]hydrazine](/img/structure/B15317165.png)

![4-Azaspiro[2.5]octane-7-carbonitrile](/img/structure/B15317184.png)

![8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride](/img/structure/B15317194.png)

![3-[(6-Azidohexyl)oxy]anilinehydrochloride](/img/structure/B15317207.png)
![1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B15317215.png)

![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-6-methyl-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B15317235.png)
